6-chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine
Overview
Description
6-Chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine and nitro groups, and a tetrahydro-2H-pyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the nitration of 6-chloropyridin-2-amine followed by the introduction of the tetrahydro-2H-pyran-4-yl group through nucleophilic substitution reactions. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in different functional properties.
Substitution: The chlorine atom can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Azides, substituted pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further chemical research and development.
Biology: In biological research, 6-chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine exerts its effects depends on its specific application. For instance, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
6-Chloro-3-nitropyridin-2-amine: Lacks the tetrahydro-2H-pyran moiety.
3-Nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine: Lacks the chlorine atom.
6-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine: Lacks the nitro group.
Uniqueness: 6-Chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is unique due to the presence of both the chlorine and nitro groups on the pyridine ring, combined with the tetrahydro-2H-pyran moiety. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-chloro-3-nitro-N-(oxan-4-yl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c11-9-2-1-8(14(15)16)10(13-9)12-7-3-5-17-6-4-7/h1-2,7H,3-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZPMOKSQQFTKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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